Febuxostat impurity 7

Vue d'ensemble

Description

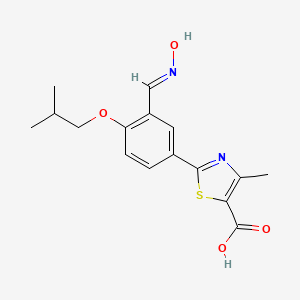

Febuxostat Impurity 7 (chemical name: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid derivative) is a process-related impurity identified during the synthesis of Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout . This impurity arises from incomplete reactions or side products during the manufacturing process, particularly during esterification or hydrolysis steps of intermediates like Febuxostat ethyl ester . Structurally, it retains the core thiazole-carboxylic acid moiety of Febuxostat but differs in specific functional groups or stereochemical arrangements, which may affect its pharmacological and toxicological profiles . Regulatory guidelines mandate its control at levels ≥0.10% to ensure drug safety and efficacy .

Méthodes De Préparation

Synthetic Pathways for Febuxostat Impurity 7

Esterification Reaction with n-Butanol

The primary route to this compound involves the esterification of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (febuxostat intermediate) with n-butanol under acidic conditions . This reaction proceeds via sulfuric acid-catalyzed nucleophilic acyl substitution, where the carboxylic acid group of the intermediate reacts with n-butanol to form the corresponding butyl ester.

-

Reaction Setup : A mixture of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (5.0 g, 0.016 mol) and concentrated sulfuric acid (3.0–4.0 mL) in n-butanol (50.0 mL) is stirred at 25–30°C.

-

Reflux : The solution is heated to reflux (117–118°C) for 10–12 hours.

-

Workup : After cooling, the solvent is distilled under vacuum at 50–55°C to yield an oily residue.

-

Purification : The residue is dissolved in methylene chloride (100.0 mL), washed with 5% sodium bicarbonate (3 × 20.0 mL), dried over sodium sulfate, and concentrated to obtain this compound as a white solid.

Key Parameters :

-

Catalyst : Sulfuric acid (10–15% v/v relative to solvent).

-

Solvent : n-Butanol (10:1 solvent-to-substrate ratio).

Formation During Acidic Isolation

Impurity 7 also forms during the isolation of febuxostat in step 2 of its synthesis, where acidic pH adjustment (pH 1–2) promotes esterification between residual n-butanol and the carboxylic acid intermediate . This side reaction underscores the importance of pH control and solvent removal in minimizing impurity levels.

Optimization Strategies for Minimizing Impurity Formation

Control of Reaction Conditions

-

Temperature Moderation : Maintaining reflux temperatures below 120°C prevents decomposition of the ester product .

-

Catalyst Concentration : Limiting sulfuric acid to ≤15% v/v reduces side reactions such as dehydration or sulfonation .

-

Solvent Purity : Anhydrous n-butanol minimizes hydrolysis of the ester back to the carboxylic acid .

Purification Techniques

-

Recrystallization : Impurity 7 is purified using methylene chloride and sodium bicarbonate washes to remove unreacted starting materials and acidic byproducts .

-

Chromatography : Preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves ≥98% purity .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Impurity Yield |

|---|---|---|

| Reaction Temperature | 117–118°C | Higher temps increase yield but risk decomposition |

| H₂SO₄ Concentration | 10–15% v/v | Excess acid promotes sulfonation |

| n-Butanol Purity | ≥99.5% | Moisture increases hydrolysis |

| Reaction Time | 10–12 hours | Shorter times lead to incomplete esterification |

Analytical Characterization of this compound

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, -CH=N-OH), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.52 (d, J = 8.4 Hz, 1H, aryl-H), 4.21 (d, J = 6.8 Hz, 2H, -OCH₂), 2.72 (s, 3H, thiazole-CH₃), 2.01 (m, 1H, -CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (C=O), 161.2 (C=N), 154.7 (aryl-C-O), 134.5–116.2 (aryl-C), 72.8 (-OCH₂), 28.4 (-CH(CH₃)₂), 18.9 (thiazole-CH₃) .

-

-

Mass Spectrometry (MS) :

Chromatographic Analysis

-

-

Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:0.1% phosphoric acid (65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Retention Time: 4.36 minutes.

-

Purity: ≥98.0% (area normalization).

-

Table 2: Analytical Data for this compound

| Property | Value | Method |

|---|---|---|

| Melting Point | 258°C | DSC |

| λmax (UV) | 254 nm | UV-Vis |

| Purity | ≥98.0% | HPLC |

| Solubility | 2.5 mg/mL in DMSO | In vitro assay |

Analyse Des Réactions Chimiques

L’impureté 7 du fébuxostat peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, entraînant la réduction du groupe oxime en amine.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou de la partie thiazole, selon les réactifs et les conditions utilisés. Les réactifs courants comprennent les halogènes et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

L’impureté 7 du fébuxostat a plusieurs applications de recherche scientifique, notamment :

Développement de méthodes analytiques : Elle est utilisée comme étalon de référence dans le développement et la validation de méthodes analytiques pour la quantification des impuretés dans les formulations de fébuxostat.

Études pharmacocinétiques : La recherche sur la pharmacocinétique de l’impureté 7 du fébuxostat contribue à comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l’organisme.

Études toxicologiques : Des évaluations toxicologiques sont réalisées pour évaluer le profil de sécurité de l’impureté 7 du fébuxostat et son impact potentiel sur la santé humaine.

Synthèse chimique : Elle sert de composé modèle dans l’étude des voies de synthèse et des mécanismes réactionnels impliquant des dérivés du thiazole.

Applications De Recherche Scientifique

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing febuxostat and its impurities, including impurity 7. A study demonstrated an effective HPLC method that allows for the rapid separation and quantification of febuxostat along with its various impurities. This method utilizes octadecylsilane chemically bonded silica as a stationary phase, with a mixed solvent as the mobile phase, achieving high precision and accuracy in detecting impurities .

| Method | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Octadecylsilane chemically bonded silica | Organic phase + buffer (gradient elution) | UV detection |

Quality Control in Pharmaceutical Development

The identification and control of febuxostat impurities are critical for maintaining the quality of pharmaceutical products. Research has shown that specific methods can effectively minimize the formation of these impurities during synthesis. For instance, controlling reaction conditions can prevent the emergence of unwanted byproducts . A comprehensive investigation into various impurities has led to improved specifications for febuxostat, ensuring safer therapeutic options for patients .

Therapeutic Implications

While febuxostat is primarily recognized for its role in managing gout, ongoing research indicates potential broader applications. Studies have suggested that febuxostat may offer renal protection by reducing uric acid levels, which could help prevent kidney damage associated with hyperuricemia . The implications of febuxostat impurity 7 in this context remain an area for further exploration.

Case Studies and Research Findings

Several studies have documented the effects and implications of this compound:

- A bioequivalence study indicated that variations in impurity levels could affect pharmacokinetic profiles, emphasizing the need for rigorous testing during drug development .

- Investigations into cardiovascular safety have revealed that febuxostat maintains a favorable safety profile compared to alternatives like allopurinol, particularly in patients with comorbid conditions .

Mécanisme D'action

Le mécanisme d’action de l’impureté 7 du fébuxostat n’est pas bien documenté, car elle est principalement considérée comme une impureté plutôt que comme un ingrédient pharmaceutique actif. Sa similitude structurale avec le fébuxostat suggère qu’elle peut interagir avec des cibles moléculaires similaires, telles que la xanthine oxydase. Le fébuxostat agit en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la conversion de l’hypoxanthine en xanthine et de la xanthine en acide urique . Cette inhibition réduit la production d’acide urique, abaissant ainsi les taux d’acide urique sérique .

Comparaison Avec Des Composés Similaires

The impurity profile of Febuxostat includes multiple structurally related compounds, each with distinct physicochemical and analytical characteristics. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Structural Differentiation : Impurity 7 is distinguished by its intact thiazole-carboxylic acid backbone, whereas the ethyl ester impurity carries an additional ethyl group. The amide impurity introduces a nitrogen-based functional group, altering polarity and retention behavior .

- Analytical Separation: Reverse-phase HPLC with C18 columns (e.g., Poroshell 120) and gradients of phosphate buffer (pH 3.0) and methanol effectively resolve these impurities . Impurity 7 elutes earlier (3.6 min) than bulkier derivatives like Impurity 4(A) (6.8 min) .

- Toxicological Significance : Hydroxylamine, a mutagenic impurity, is regulated to <5.0 μg/g, while Impurity 7 is controlled at ≥0.10% per ICH guidelines .

Analytical Challenges and Advancements

Advanced techniques like LC-MS/MS and SCXRD (single-crystal X-ray diffraction) are essential for structural elucidation. For example, SCXRD confirmed stereochemical differences in Impurity 4(A), while LC-MS/MS provided fragmentation patterns to distinguish Impurity 7 from its analogs . Method validation studies demonstrate recoveries of 98–102% for these impurities, ensuring robustness in quality control .

Activité Biologique

Febuxostat impurity 7, known chemically as 2-[3-((hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is an impurity associated with the pharmaceutical compound febuxostat, a selective xanthine oxidase inhibitor used primarily for the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential safety and efficacy in therapeutic contexts.

- CAS Number : 1350352-70-3

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.39 g/mol

- Structure : The compound features a thiazole ring and a carboxylic acid functional group, which may influence its biological interactions.

Febuxostat itself inhibits xanthine oxidase (XOD), an enzyme critical in the purine degradation pathway that leads to uric acid production. The inhibition of XOD by febuxostat results in decreased uric acid levels, which is beneficial for patients with hyperuricemia and gout. Impurity 7's role in this mechanism is not fully characterized; however, it may exhibit similar or modified interactions with XOD or other enzymes involved in purine metabolism.

In Vitro Studies

- Xanthine Oxidase Inhibition :

- Effects on Other Enzymes :

In Vivo Studies

- Animal Models :

Safety and Toxicology

The presence of impurities in pharmaceutical formulations can pose risks regarding safety and efficacy. A study highlighted that various impurities, including this compound, were characterized using techniques such as HPLC and NMR . Regulatory guidelines suggest that controlling impurity levels is crucial for ensuring drug safety.

| Impurity | 1H-NMR (δ) ppm | IR (υ) cm⁻¹ | MS (M++ H) m/z |

|---|---|---|---|

| Impurity VII | 6.75-6.80 (t, 1H) | 3364.1 | 153.98 |

| Impurity IX | 1.17-1.22 (t, 3H) | 3850.2 | 336.11 |

| Impurity VII | Not specifically detailed for Impurity 7 but includes similar characterization methods |

Case Studies and Clinical Relevance

A recent clinical study assessed the bioequivalence of generic formulations of febuxostat, which may include varying levels of impurities like impurity 7 . Understanding how these impurities affect pharmacokinetics and therapeutic outcomes is critical for patient safety and drug efficacy.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and quantification of Febuxostat Impurity 7?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity and specificity. Validation parameters (specificity, accuracy, linearity, stability) must align with ICH guidelines, ensuring reproducibility across laboratories . For trace-level detection, gas chromatography-mass spectrometry (GC-MS/MS) is suitable for volatile impurities .

Q. How should researchers design experiments to isolate this compound from bulk drug substances?

- Methodological Answer : Employ preparative chromatography with orthogonal separation mechanisms (e.g., reverse-phase and ion-exchange). Optimize mobile phase composition and gradient elution to enhance resolution. Monitor purity using ultraviolet (UV) detection at wavelengths specific to Impurity 7’s chromophore. Document all parameters (column type, flow rate, temperature) to enable replication .

Q. What are the critical factors in developing a stability-indicating method for Impurity 7?

- Methodological Answer : Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, thermal exposure). Use peak purity analysis via photodiode array (PDA) detectors to confirm no co-elution with degradation products. Validate method robustness by varying column batches and instrumentation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported impurity levels across studies?

- Methodological Answer : Investigate potential sources of variability:

- Sample preparation : Differences in extraction efficiency or solvent purity.

- Instrument calibration : Ensure traceable reference standards and cross-validate with independent labs.

- Statistical analysis : Apply ANOVA to assess inter-laboratory variability and Cohen’s kappa for inter-rater reliability in data interpretation .

Q. What strategies mitigate co-elution challenges when analyzing Impurity 7 in complex matrices?

- Methodological Answer : Implement two-dimensional chromatography (2D-LC) or employ mass-directed fractionation. Use software tools (e.g., molecular networking) to deconvolute overlapping peaks. Validate selectivity using spiked samples and matrix-matched calibration curves .

Q. How to synthesize and characterize a reference standard for Impurity 7?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (catalyst, solvent, temperature) to maximize yield while minimizing byproducts.

- Characterization : Confirm identity via HRMS, ¹H/¹³C NMR, and X-ray crystallography (if crystalline). Purity assessment requires orthogonal methods: HPLC-UV for organic impurities and ICP-MS for elemental contaminants .

Q. What experimental designs are optimal for studying the genotoxic potential of Impurity 7?

- Methodological Answer : Follow ICH M7 guidelines:

- In silico assessment : Use QSAR tools (e.g., Derek Nexus) to predict mutagenicity.

- In vitro assays : Conduct Ames tests with and without metabolic activation.

- Dose-response analysis : Establish thresholds using the TTC (Threshold of Toxicological Concern) approach. Document all data with raw chromatograms and statistical confidence intervals .

Q. Data Analysis and Interpretation

Q. How to statistically validate the limit of quantification (LOQ) for Impurity 7 in low-abundance samples?

- Methodological Answer : Perform a precision-and-accuracy profile using spiked samples at LOQ levels (e.g., 0.1% w/w). Calculate signal-to-noise ratios (S/N ≥ 10) and use bootstrap resampling to estimate uncertainty intervals. Cross-validate with a second analyst to minimize bias .

Q. What frameworks guide the prioritization of impurities for toxicological evaluation?

- Methodological Answer : Apply the PICO framework (Population: drug substance; Intervention: impurity profile; Comparison: regulatory thresholds; Outcome: safety margins) to structure hypothesis-driven studies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research with regulatory expectations .

Q. How to address conflicting data on Impurity 7’s stability under accelerated storage conditions?

- Methodological Answer : Replicate studies using identical batches and storage protocols. Perform root-cause analysis (e.g., humidity fluctuations, container closure interactions). Publish raw datasets with metadata (e.g., HPLC column lot numbers) to enable meta-analyses .

Q. Ethical and Reproducibility Considerations

Q. What measures ensure transparency in reporting impurity profiling data?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data deposition : Upload raw spectra and chromatograms to public repositories (e.g., Zenodo).

- Metadata standardization : Use controlled vocabularies (e.g., Allotrope Foundation) for instrument parameters .

Q. How to minimize unconscious bias in impurity quantification?

Propriétés

IUPAC Name |

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMGIABSBHFMNF-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350352-70-3 | |

| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.